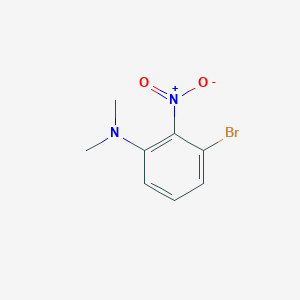

3-Bromo-N,N-dimethyl-2-nitroaniline

Description

Contextualization within Halogenated Nitroanilines and Substituted Anilines

3-Bromo-N,N-dimethyl-2-nitroaniline is a member of the halogenated nitroaniline family, a class of compounds characterized by the presence of a halogen atom and a nitro group on an aniline (B41778) framework. Halogenated aromatic rings are of critical importance in organic synthesis, serving as key precursors for a wide array of chemical transformations. evitachem.com They are particularly valuable in cross-coupling reactions, which are fundamental methods for creating carbon-carbon and carbon-heteroatom bonds. evitachem.com The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, often facilitating nucleophilic substitution reactions.

Furthermore, this compound is a substituted aniline, a broad and vital class of organic molecules that serve as foundational materials in numerous chemical syntheses. Substituted anilines are integral to the production of pharmaceuticals, dyes, and other specialty chemicals. The presence of the N,N-dimethylamino group, an electron-donating group, adds another layer of complexity and potential reactivity to the molecule. The interplay between the electron-donating dimethylamino group, the electron-withdrawing nitro group, and the reactive bromo substituent makes this compound a molecule with a rich and nuanced chemical profile.

Significance in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis research lies in its potential as a multifunctional scaffold. The strategic placement of three distinct functional groups on the aniline ring offers a platform for selective and sequential chemical modifications. For instance, the bromine atom can participate in a variety of metal-catalyzed cross-coupling reactions to introduce new carbon or heteroatom substituents. evitachem.com The nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of diamines and subsequent heterocycle formation. The dimethylamino group can direct ortho-lithiation or other electrophilic substitution reactions, although the electronic effects of the other substituents would need to be carefully considered.

The development of new synthetic methods for the regioselective functionalization of anilines is an area of active research. evitachem.com Compounds like this compound are valuable probes for testing the limits and applications of these new methodologies. The ability to selectively transform one functional group in the presence of others is a hallmark of sophisticated organic synthesis, and this molecule presents an excellent case study for such endeavors.

Chemical Properties of this compound

While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, some of its basic properties can be inferred or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.08 g/mol |

| CAS Number | 860533-15-9 |

| Appearance | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Synthesis of this compound

A plausible synthetic route to this compound would likely involve the N,N-dimethylation of the corresponding primary amine, 3-bromo-2-nitroaniline (B1288878). This transformation is a common and well-established reaction in organic chemistry.

A potential method could involve treating 3-bromo-2-nitroaniline with a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and reaction conditions would be crucial to optimize the yield and minimize potential side reactions.

Reactions of this compound

The reactivity of this compound is dictated by its three key functional groups: the bromo substituent, the nitro group, and the dimethylamino group.

One of the primary reactions anticipated for this molecule is the reduction of the nitro group . The nitro group can be selectively reduced to an amine using a variety of reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation would yield 3-bromo-N,N-dimethylbenzene-1,2-diamine, a valuable precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines.

The bromo substituent offers a handle for a range of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The electron-withdrawing nature of the adjacent nitro group would activate the bromine atom towards substitution by nucleophiles. Furthermore, the bromine atom is a prime site for reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at this position.

The dimethylamino group , being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group would likely make such reactions challenging.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)7-5-3-4-6(9)8(7)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDDRSYPXAIHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Pathways to 3-Bromo-N,N-dimethyl-2-nitroaniline

The construction of the this compound scaffold can be approached through various synthetic routes. The selection of a specific pathway depends on the availability of starting materials and the desired control over regioselectivity at each step.

The introduction of a nitro group onto an aniline (B41778) ring is a foundational step in the synthesis of many complex aromatic compounds. However, the directing effects of the amino substituent can complicate the desired outcome. The nitration of N,N-dimethylaniline using a standard mixture of concentrated nitric acid and sulfuric acid predominantly yields the meta-substituted product. stackexchange.comdoubtnut.comdoubtnut.com This is because the strongly acidic conditions lead to the protonation of the highly basic dimethylamino group. The resulting anilinium ion, -N(CH₃)₂H⁺, is a powerful electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. stackexchange.com

To achieve ortho-nitration, which is required for the target molecule, a common strategy involves the use of a protecting group. Acylation of the amine with a reagent like acetic anhydride (B1165640) forms an N-acyl derivative. This amide group is still an ortho, para-director but is less activating than the free amine, and crucially, the nitrogen lone pair is less basic and does not undergo protonation in the nitrating mixture. stackexchange.com This allows for the desired ortho-nitration to proceed, after which the acyl group can be removed by hydrolysis to yield the ortho-nitroaniline.

Achieving regioselective bromination is critical for the synthesis of specifically substituted anilines. The choice of brominating agent and reaction conditions dictates the position of bromine substitution.

Electrophilic Aromatic Substitution: The direct bromination of aniline derivatives is a classic example of electrophilic aromatic substitution. Reagents such as N-Bromosuccinimide (NBS) are frequently used for regioselective brominations. nih.gov For instance, NBS in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) can be highly regioselective. nih.gov The inherent directing effects of the substituents on the aniline ring play a crucial role. A nitro group (-NO₂) is a deactivating meta-director, while an amino group (-NH₂) is a powerful activating ortho, para-director.

Copper-Catalyzed Oxidative Bromination: A practical and efficient method for the regioselective bromination of anilines involves a copper-catalyzed oxidative system. sci-hub.seresearchgate.net For example, the bromination of 2-nitroaniline (B44862) can be achieved with high regioselectivity. sci-hub.se One reported procedure uses a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. This system allows for the selective synthesis of 4-bromo-2-nitroaniline (B116644) from 2-nitroaniline in high yield. sci-hub.se The mild conditions and use of inexpensive reagents make this an attractive method for industrial applications. sci-hub.seresearchgate.net

| Method | Reagents | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Oxidative Bromination | NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂O in CH₃CN/H₂O | Mild conditions, high regioselectivity, uses inexpensive reagents. | 4-Bromo-2-nitroaniline | sci-hub.se |

| Electrophilic Substitution | N-Bromosuccinimide (NBS) in MeCN | Common laboratory method, regioselectivity depends on substrate's electronic properties. | Product mixture possible, but can be optimized for specific isomers. | nih.gov |

The introduction of the two methyl groups onto the nitrogen atom can be a challenging step, particularly when performed on a sterically hindered and electronically deactivated substrate like 3-bromo-2-nitroaniline (B1288878). The nucleophilicity of the aniline nitrogen is significantly reduced by the presence of the ortho-nitro group.

One approach involves the N-alkylation of a precursor like 3-bromo-2-nitroaniline. However, direct alkylation with agents like methyl iodide can be difficult under standard conditions. A more effective strategy involves increasing the acidity of the N-H proton to facilitate deprotonation. This can be achieved by first reacting the amine with a protecting/activating group, such as a Boc-carbamoyl group. psu.edu The resulting carbamate (B1207046) is more acidic and can be deprotonated with a mild base like cesium carbonate, creating a nucleophilic anion that then reacts with the alkylating agent. psu.edu Subsequent removal of the protecting group would yield the N-alkylated product. For the synthesis of a tertiary amine like this compound, this process would need to be repeated or a more forceful dimethylating agent could be employed.

The synthesis of this compound can be envisioned through several multi-step pathways, highlighting both convergent and divergent strategies. The order of the nitration, bromination, and N,N-dimethylation steps is critical and is dictated by the directing effects of the substituents introduced at each stage.

Divergent Approach: A plausible divergent synthesis would start from a simple, commercially available aniline.

N,N-Dimethylation: N,N-dimethylaniline is prepared from aniline.

Nitration: As discussed, direct nitration of N,N-dimethylaniline leads primarily to the meta product due to the formation of the anilinium ion in strong acid. stackexchange.comdoubtnut.com To achieve the required 2-nitro isomer, one would need to perform the nitration under conditions that favor ortho substitution, which is challenging. An alternative is to nitrate (B79036) first.

Revised Divergent Path: A more logical sequence starting from 2-nitroaniline:

Step A (Bromination): Regioselective bromination of 2-nitroaniline. The nitro group directs meta to itself (position 4 or 6), and the amino group directs ortho and para (position 4 or 6). The combined effect strongly favors bromination at the 4-position, yielding 4-bromo-2-nitroaniline. sci-hub.se To obtain the desired 3-bromo isomer, one might have to start with a different precursor, such as 3-bromoaniline (B18343), and then introduce the nitro group.

Step B (N,N-Dimethylation): The resulting bromo-nitroaniline would then undergo N,N-dimethylation. This step would be challenging due to the reduced nucleophilicity of the amino group.

Convergent Approach: A convergent synthesis involves preparing key intermediates separately and then combining them.

Intermediate 1 (3-Bromoaniline): This can be prepared from materials like 1,3-dibromobenzene.

Intermediate 2 (N,N-dimethylation): N,N-dimethylation of 3-bromoaniline would yield 3-bromo-N,N-dimethylaniline. The bromo-substituent is an ortho, para-director.

Final Step (Nitration): Nitration of 3-bromo-N,N-dimethylaniline. The dimethylamino group is a strong ortho, para-director, and the bromine is also an ortho, para-director. The positions ortho to the dimethylamino group are 2 and 6. The position para is 4. The position ortho to the bromine is 2 and the position para is 6. The strong directing effect of the dimethylamino group would likely lead to a mixture of 2-nitro and 6-nitro products, with potential for the 4-nitro product as well. Separation of the desired this compound isomer would be required.

Derivatization and Synthetic Utility

The functional groups on this compound provide handles for further chemical modification, enhancing its utility as a synthetic intermediate.

The reduction of the aromatic nitro group to an amino group is one of the most significant transformations, as it opens up a vast array of subsequent derivatization chemistries. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring.

Catalytic Reduction: This is the most common and industrially viable method for nitro group reduction. sci-hub.stunimi.it The reaction is typically carried out using a heterogeneous catalyst with a hydrogen source.

Catalysts: A variety of metal catalysts are effective, including palladium (Pd/C), platinum (PtO₂), and nickel (Raney Ni). sci-hub.stunimi.it Gold nanoparticles have also been shown to be highly effective and chemoselective catalysts. sci-hub.st

Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent. mdpi.com Other hydrogen donors like hydrazine (B178648) hydrate (B1144303) or sodium borohydride (B1222165) in the presence of a catalyst can also be used. nih.gov

Chemoselectivity: A key challenge in the reduction of this compound is the potential for hydrodebromination (loss of the bromine atom). The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the C-Br bond. Catalysts with reduced activity, sometimes referred to as "poisoned" catalysts, such as sulfided platinum, can exhibit high chemoselectivity and prevent dehalogenation. sci-hub.st

The resulting 3-bromo-N,N-dimethylbenzene-1,2-diamine is a valuable building block for the synthesis of heterocyclic compounds like benzimidazoles.

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily driven by the presence of the electron-withdrawing nitro group positioned ortho to the bromine atom. This specific arrangement significantly reduces the electron density at the carbon atom bearing the bromine, making it more electrophilic and thus more amenable to attack by nucleophiles. nih.govtandfonline.comyoutube.com

The general mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom attached to the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized across the aromatic ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

In the context of this compound, the nitro group plays a crucial role in stabilizing the Meisenheimer intermediate, thereby facilitating the substitution of the bromine atom by various nucleophiles. Common nucleophiles that can displace the bromine atom include alkoxides, amines, and thiolates.

It is worth noting that in some cases, particularly with certain heterocyclic systems, unexpected product distributions can occur. For instance, studies on related bromo-nitro-aromatic compounds have shown that nitro-group migration can sometimes compete with or even dominate over simple nucleophilic substitution of the halogen. clockss.org While not specifically documented for this compound in the reviewed literature, this highlights the complex reactivity patterns that can emerge in SNAr reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring of this compound dictate the position of the incoming electrophile. The directing effects are a combination of the electronic properties (resonance and inductive effects) and steric hindrance of each substituent.

The substituents on the ring are:

-N(CH₃)₂ (N,N-dimethylamino group): This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the benzene ring through resonance (+M effect). learncbse.inbyjus.com

-NO₂ (nitro group): This is a strong deactivating group and is meta-directing due to its strong electron-withdrawing nature through both resonance (-M effect) and induction (-I effect). learncbse.inbyjus.com

-Br (bromo group): This is a deactivating group but is ortho, para-directing. It withdraws electron density through induction (-I effect) but can donate electron density through resonance (+M effect).

The N,N-dimethylamino group is the most powerful activating group and will therefore have the dominant directing effect. However, the positions ortho and para to the amino group are already substituted (position 2 with a nitro group and position 6 is sterically hindered by the adjacent N,N-dimethylamino and bromo groups). The para position (position 5) is open for substitution.

A significant factor influencing the reactivity is the steric hindrance imposed by the N,N-dimethyl group. The two methyl groups can prevent the amino group from being perfectly coplanar with the benzene ring, which can diminish the resonance donation of the nitrogen's lone pair into the ring. researchgate.netstackexchange.com This steric inhibition of resonance can reduce the activating effect of the N,N-dimethylamino group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromine atom serves as an excellent handle for such transformations.

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. In the case of this compound, it could be reacted with a variety of primary or secondary amines in the presence of a palladium catalyst (like [Pd₂(dba)₃]), a suitable phosphine (B1218219) ligand (such as BINAP), and a base (like NaOBuᵗ). chemspider.com This would result in the substitution of the bromine atom with the corresponding amino group, yielding a substituted N,N-dimethyl-2-nitro-1,3-benzenediamine derivative.

Suzuki–Miyaura Coupling: This reaction is one of the most widely used methods for creating carbon-carbon bonds. nih.govtcichemicals.com It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govtcichemicals.com this compound can be coupled with various aryl or vinyl boronic acids or their esters. nih.govnih.govunimib.it The reaction typically employs a palladium catalyst, a base (like K₃PO₄), and is often carried out in a mixture of an organic solvent and water. nih.govunimib.it For instance, reacting this compound with phenylboronic acid under Suzuki-Miyaura conditions would yield N,N-dimethyl-3-phenyl-2-nitroaniline. The reaction is known for its tolerance of a wide range of functional groups. nih.govtcichemicals.com

Below is a table summarizing representative conditions for these cross-coupling reactions, based on general procedures for similar substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 |

| Suzuki-Miyaura Coupling | Pd(dtbpf)Cl₂ or similar | - | K₃PO₄ | Dioxane/Water | Room Temp to 100 |

Exploration of Novel Reaction Pathways and Domino Reactions

The unique substitution pattern of this compound offers opportunities for novel reaction pathways and domino reactions, particularly in the synthesis of heterocyclic compounds. The ortho relationship between the nitro and amino groups is a key structural motif for such transformations.

One potential pathway involves the reduction of the nitro group to an amino group. This would generate a 1,2-diamine derivative (3-bromo-N¹,N¹-dimethylbenzene-1,2-diamine). This intermediate, possessing two adjacent amino groups with different nucleophilicities, is a valuable precursor for the synthesis of various heterocycles, such as benzimidazoles. For example, reaction with aldehydes or carboxylic acids (or their derivatives) would lead to the formation of the benzimidazole (B57391) ring system.

Furthermore, domino reactions involving both the bromine atom and the nitro group can be envisioned. A sequence could be initiated by a transition metal-catalyzed cross-coupling reaction at the bromine position, followed by an intramolecular reaction involving the nitro group. For instance, a Sonogashira coupling to introduce an alkyne could be followed by a reductive cyclization of the nitro group onto the newly introduced triple bond to form an indole (B1671886) ring system.

Another area of exploration is the reaction of the aniline nitrogen. While the N,N-dimethylation prevents many typical aniline reactions, demethylation or reactions at the methyl groups could offer further synthetic avenues.

While specific examples of novel or domino reactions starting directly from this compound are not extensively documented in the searched literature, the reactivity of analogous compounds, such as 3-bromo-2-nitrobenzo[b]thiophene, suggests the potential for complex and unexpected transformations, including rearrangements and the formation of isomeric products. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Electronic Effects of Bromo, Nitro, and N,N-Dimethylamino Substituents on Aromatic Ring Activation/Deactivation

The electronic character of the aromatic ring in 3-Bromo-N,N-dimethyl-2-nitroaniline is influenced by the interplay of the inductive and resonance effects of its three substituents.

The nitro group is a powerful deactivating group. It exerts a strong -M and -I effect. The nitrogen atom in the nitro group is electron-deficient and withdraws electron density from the aromatic ring through both resonance and induction, making the ring significantly less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions.

The bromo group exhibits a dual electronic nature. It is an electronegative atom, thus it has a -I effect, withdrawing electron density from the ring and deactivating it. Conversely, the bromine atom has lone pairs of electrons that can be donated to the ring via a +M effect. While halogens are generally deactivating, their resonance effect directs incoming electrophiles to the ortho and para positions.

Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of reactions involving this compound would be dictated by the directing effects of the substituents and steric hindrance. The N,N-dimethylamino group is an ortho, para-director, the bromo group is also an ortho, para-director, and the nitro group is a meta-director.

Given the substitution pattern, the positions on the aromatic ring are C4, C5, and C6.

The N,N-dimethylamino group at C1 would direct incoming electrophiles to the C2 (occupied), C4, and C6 positions.

The nitro group at C2 would direct to the C4 and C6 positions (meta to itself).

The bromo group at C3 would direct to the C2 (occupied), C4, and C6 positions (ortho and para to itself).

All three substituents direct towards the C4 and C6 positions. However, the steric bulk of the N,N-dimethylamino group and the adjacent nitro group at the C1 and C2 positions would likely hinder substitution at the C6 position. Therefore, it is plausible to predict that electrophilic substitution reactions, if they were to occur, would preferentially take place at the C4 position. There is no stereocenter in the molecule itself, so stereoselectivity would only be a consideration in reactions that introduce a chiral center.

Kinetic Studies and Reaction Rate Determination

No kinetic studies or reaction rate data for any reaction involving this compound have been reported in the scientific literature. To determine the kinetics, one would need to experimentally measure the rate of a specific reaction, such as a nucleophilic aromatic substitution or an electrophilic aromatic substitution, under controlled conditions of temperature, concentration, and catalyst.

A hypothetical kinetic study could involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy, HPLC, or GC. The data could then be used to determine the reaction order, the rate constant, and the activation energy.

Analysis of Transition State Structures and Reaction Intermediates

The analysis of transition state structures and reaction intermediates for reactions of this compound would require computational chemistry studies (e.g., using Density Functional Theory, DFT) or sophisticated experimental techniques capable of detecting short-lived species (e.g., laser flash photolysis). As no such research has been published, any discussion of transition states remains speculative.

For a hypothetical electrophilic aromatic substitution, the reaction would proceed through a Wheland intermediate (an arenium ion). The stability of the possible Wheland intermediates would determine the regioselectivity. The intermediate with the positive charge most effectively stabilized by the substituents would be the most favored.

Influence of Solvent Systems and Catalytic Conditions on Reaction Mechanisms

The choice of solvent can significantly influence the reaction mechanism and rate. For instance, polar aprotic solvents might favor nucleophilic aromatic substitution reactions by stabilizing charged intermediates. The use of catalysts, such as Lewis acids in Friedel-Crafts reactions or transition metals in cross-coupling reactions, would be essential to facilitate transformations on the likely deactivated aromatic ring. However, without specific examples of reactions, a detailed discussion of the influence of solvent and catalysts on this compound is not possible.

Spectroscopic Data for this compound Remains Elusive

The intended article was to be structured around a detailed analysis of the compound's spectroscopic profile, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR). These techniques are fundamental for elucidating the precise structural arrangement of atoms within a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹¹³C NMR details the carbon skeleton. ¹⁵N NMR would offer specific insights into the electronic environment of the two nitrogen atoms within the nitro and dimethylamino groups.

Furthermore, the planned analysis was to include Fourier Transform Infrared (FTIR) and Raman spectroscopy. These vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule and providing a unique "molecular fingerprint." FTIR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they would have provided a thorough understanding of the vibrational properties of the bonds within this compound, such as the C-Br, C-N, N=O, and C-H bonds.

While information on related compounds, such as 3-bromoaniline (B18343), 3-bromo-2-nitroaniline (B1288878), and N,N-dimethyl-3-nitroaniline, is accessible, the specific combination of the bromo, dimethylamino, and nitro groups at the 3, N,N, and 2 positions of the aniline (B41778) ring, respectively, makes its spectroscopic characteristics unique. Without experimental data from peer-reviewed scientific literature or spectral databases, any attempt to create the requested detailed analysis would be speculative and not meet the required standards of scientific accuracy.

Therefore, the generation of an article focusing solely on the advanced structural characterization and spectroscopic analysis of this compound is not possible at this time due to the lack of available data.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry would be a critical first step to confirm the elemental composition of 3-Bromo-N,N-dimethyl-2-nitroaniline. This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₉BrN₂O₂.

Coupling liquid chromatography with mass spectrometry (LC-MS) would further enable the separation of the compound from any potential impurities before mass analysis. The subsequent fragmentation analysis (MS/MS) would involve isolating the parent ion and inducing fragmentation. The resulting fragmentation pattern would offer valuable insights into the compound's structure, identifying characteristic losses of functional groups such as the dimethylamino group (-N(CH₃)₂), the nitro group (-NO₂), and the bromine atom. This data is essential for structural elucidation and for developing quantitative analytical methods.

Single Crystal X-ray Diffraction (SCXRD) Studies

Should suitable single crystals of this compound be grown, Single Crystal X-ray Diffraction (SCXRD) would provide the most definitive three-dimensional structural information.

Precise Determination of Molecular Geometry and Bond Parameters

SCXRD analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the benzene (B151609) ring and the orientation of the dimethylamino and nitro substituents relative to the ring and to each other.

Characterization of Intramolecular and Intermolecular Interactions

The crystal structure would elucidate any intramolecular interactions, such as hydrogen bonding, which might influence the conformation of the molecule. Furthermore, it would reveal the nature and geometry of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which govern the packing of molecules in the solid state.

Crystallographic Challenges and Refinement Techniques

The successful refinement of the crystal structure would depend on the quality of the single crystals. Potential challenges could include twinning or disorder of the substituent groups. Advanced refinement programs like SHELXL would be employed to model these features and achieve a high-quality structural solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum would show characteristic absorption bands corresponding to π-π* and n-π* transitions. The positions and intensities of these bands are influenced by the solvent polarity and the electronic nature of the substituents on the benzene ring. This analysis would provide valuable information about the compound's chromophoric system and its potential applications in areas such as dye chemistry or materials science.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of molecules. For 3-Bromo-N,N-dimethyl-2-nitroaniline, these methods provide a lens to understand the interplay of its substituent groups—the electron-withdrawing nitro group, the bulky bromo group, and the electron-donating N,N-dimethylamino group—on the aromatic ring.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method for predicting the molecular geometry and electronic properties of chemical compounds. Geometry optimization of this compound using DFT, typically with the B3LYP functional and a suitable basis set such as 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. asianpubs.org This process minimizes the total electronic energy of the molecule to find its equilibrium structure.

The presence of the bulky bromine atom and the nitro group adjacent to the N,N-dimethylamino group likely induces steric hindrance, leading to a non-planar geometry. The dimethylamino group is expected to be twisted out of the plane of the benzene (B151609) ring to alleviate this steric strain. This twisting has implications for the electronic communication between the nitrogen lone pair and the aromatic π-system. The nitro group, also subject to steric repulsion, may also exhibit some rotation out of the ring plane.

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method provides a foundational, albeit less accurate, approach to studying molecular electronic structure compared to DFT as it does not account for electron correlation to the same extent. rsc.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer improvements by incorporating electron correlation, leading to more accurate energy and property predictions. rsc.org

Calculations on similar molecules, such as p-nitroaniline, have been performed using HF methods to investigate their nonlinear optical properties. rsc.orgaip.orgaip.org For this compound, an HF calculation would provide a baseline for its electronic properties, which can then be refined by post-HF methods. These calculations would corroborate the geometric and electronic features predicted by DFT, such as bond lengths, bond angles, and dipole moment, though with expected quantitative differences due to the differing treatment of electron correlation.

Molecular Orbital Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics, Energy Gap)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, likely involving the N,N-dimethylamino group and the aromatic ring. The LUMO, in contrast, would be concentrated on the electron-deficient nitro group and the benzene ring.

The HOMO-LUMO energy gap for this compound is anticipated to be relatively small due to the presence of both strong electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer from the amino group to the nitro group. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, which is a key characteristic for applications in areas like nonlinear optics. researchgate.net

Below is a hypothetical data table of HOMO-LUMO energetics for this compound, based on typical values for similarly substituted anilines calculated using DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Electrophilic and Nucleophilic Attack Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface displays regions of negative electrostatic potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The region around the bromine atom may exhibit a positive region known as a σ-hole along the C-Br bond axis, which can participate in halogen bonding. researchgate.netresearchgate.net The hydrogen atoms of the methyl groups and the aromatic ring will show positive potential. The MEP map would thus provide a clear visual guide to the molecule's reactivity towards different chemical species.

Analysis of Atomic Charges and Electron Density Distribution

The distribution of atomic charges and electron density within this compound further clarifies the electronic effects of its substituents. Methods like Mulliken population analysis can be used to assign partial charges to each atom, providing a quantitative measure of the electron distribution.

The nitrogen atom of the N,N-dimethylamino group is expected to have a partial negative charge, while the attached carbon atoms of the methyl groups will be slightly positive. The nitrogen atom of the nitro group will carry a significant positive charge due to the high electronegativity of the adjacent oxygen atoms, which will in turn have substantial negative charges. The bromine atom will likely have a small negative charge. The carbon atoms of the aromatic ring will exhibit a more complex pattern of charges due to the competing electronic effects of the substituents.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. asianpubs.orgresearchgate.netmaterialsciencejournal.org These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, characteristic vibrational frequencies are expected for the N-H stretching of a secondary amine (if it were not dimethylated), the symmetric and asymmetric stretching of the NO2 group, the C-N stretching of the amino group, the C-Br stretching, and various vibrations of the aromatic ring. royalsocietypublishing.org

To improve the agreement between theoretical and experimental vibrational frequencies, scaling factors are often applied to the calculated values. asianpubs.org In the absence of experimental data for this compound, theoretical frequencies from related molecules like substituted anilines and nitrobenzenes can provide a reliable estimate of its vibrational spectrum. asianpubs.orgresearchgate.netmaterialsciencejournal.org

A hypothetical table of selected theoretical vibrational frequencies for this compound is presented below, based on data from similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-CH₃ Symmetric Stretch | 2870 |

| N-CH₃ Asymmetric Stretch | 2950 |

| NO₂ Symmetric Stretch | 1350 |

| NO₂ Asymmetric Stretch | 1530 |

| C-N (amino) Stretch | 1300 |

| C-Br Stretch | 650 |

| Aromatic C-H Stretch | 3050-3100 |

| Aromatic C=C Stretch | 1450-1600 |

Calculation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

The study of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic applications. Molecules with large hyperpolarizabilities are of particular interest. For a compound like this compound, with its electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, a significant NLO response could be anticipated.

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations would typically involve geometry optimization of the molecule followed by the application of an external electric field in the calculations. The results would allow for an assessment of the NLO potential of this compound.

Table 1: Hypothetical Data Table for Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound has been found.

Investigation of Solvent Effects on Molecular Conformation and Electronic Properties

The conformation and electronic properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing a deeper understanding of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium.

Table 2: Hypothetical Data Table for Solvent Effects on Electronic Properties of this compound

| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1 | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound has been found.

Quantitative Description of Molecular Basicity and Acidity using Computational Descriptors

Computational descriptors can be used to quantify the acidity and basicity of a molecule. For this compound, the primary basic site is the nitrogen atom of the dimethylamino group, while potential acidic sites include the aromatic protons.

The proton affinity (PA) and gas-phase basicity (GB) are common descriptors for basicity and can be calculated by determining the energy change upon protonation. The acidity can be evaluated by calculating the deprotonation enthalpy. Other quantum chemical descriptors such as the energies of the frontier molecular orbitals (HOMO and LUMO), the Fukui functions, and the molecular electrostatic potential (MEP) can also provide valuable insights into the reactive sites for electrophilic and nucleophilic attack, thereby indicating the acidic and basic nature of different parts of the molecule.

Table 3: Hypothetical Data Table for Computational Acidity and Basicity Descriptors of this compound

| Descriptor | Site | Calculated Value |

| Proton Affinity (PA) | N (dimethylamino) | Data not available |

| Gas-Phase Basicity (GB) | N (dimethylamino) | Data not available |

| Deprotonation Enthalpy | Aromatic C-H | Data not available |

| Molecular Electrostatic Potential (MEP) Minimum | N (dimethylamino) | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound has been found.

Applications in Chemical Research and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 3-Bromo-N,N-dimethyl-2-nitroaniline in the synthesis of complex molecules stems from the reactivity of its carbon-bromine bond. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

Protocols for the Suzuki-Miyaura cross-coupling of ortho-bromoanilines are well-established, allowing for the formation of C-C bonds with a wide variety of boronic acids and esters. nih.gov In this context, this compound can be coupled with aryl, heteroaryl, or alkyl boronic acids to introduce new substituents at the 3-position of the aniline (B41778) ring. The presence of the flanking N,N-dimethyl and nitro groups provides significant steric hindrance and unique electronic properties that can influence reaction efficiency and selectivity.

Furthermore, the bromine atom can be displaced via other transition-metal-catalyzed reactions, including Buchwald-Hartwig amination (to form C-N bonds) or Sonogashira coupling (to form C-C triple bonds), thereby assembling more elaborate molecular frameworks. The nitro group can be carried through these transformations and then used in subsequent steps, such as reduction and cyclization, making the compound a valuable intermediate for multi-step synthetic sequences.

Table 1: Potential Cross-Coupling Reactions Using this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 3-Aryl-N,N-dimethyl-2-nitroanilines |

| Buchwald-Hartwig Amination | R₂NH | C-N | N,N-Dimethyl-N'-substituted-2-nitro-1,3-phenylenediamines |

| Sonogashira Coupling | R-C≡CH | C-C | 3-Alkynyl-N,N-dimethyl-2-nitroanilines |

| Heck Coupling | Alkene | C-C | 3-Alkenyl-N,N-dimethyl-2-nitroanilines |

Utilization as a Building Block for Heterocyclic Compound Synthesis

A significant application of this compound is its use as a precursor to substituted ortho-phenylenediamines (OPDAs), which are pivotal in the synthesis of fused heterocyclic systems. The synthetic strategy involves the chemical reduction of the nitro group to an amino group. This transformation converts this compound into 3-bromo-N,N-dimethyl-1,2-phenylenediamine .

This resulting OPD is a highly valuable intermediate for constructing a variety of five- and seven-membered heterocyclic rings. The vicinal diamine functionality allows for condensation reactions with a range of bifunctional reagents. doi.org

Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole (B57391) ring system. This is a foundational method in medicinal chemistry, as the benzimidazole scaffold is a privileged structure in many pharmacologically active compounds. tandfonline.comresearchgate.net

Quinoxalines: Condensation with α-dicarbonyl compounds, such as 1,2-diketones, yields substituted quinoxalines.

Benzodiazepines: Reaction with β-dicarbonyl compounds can be used to form 1,5-benzodiazepine derivatives, which are another important class of heterocyclic compounds. acs.org

The presence of the bromine atom and the N,N-dimethyl group on the resulting heterocycle provides further opportunities for diversification and tuning of the molecule's properties.

Application as a Reagent in Mechanistic Organic Chemistry Studies

Although specific mechanistic studies centered on this compound are not widely published, its structure makes it an interesting candidate for investigating reaction mechanisms. The molecule contains three electronically distinct substituents on adjacent positions of an aromatic ring:

An electron-donating dimethylamino group (+M effect).

An electron-withdrawing nitro group (-M effect).

An electron-withdrawing, yet displaceable, bromo group (-I, +M effects).

This dense arrangement of competing functional groups can be used to probe the subtleties of steric and electronic effects in reactions like nucleophilic aromatic substitution (SNAr). For instance, studies on related bromo-nitro-heterocycles have revealed unexpected nitro-group migrations under certain nucleophilic conditions, a phenomenon that could potentially be explored with this substrate. researchgate.netclockss.org The compound could also be used to study the regioselectivity of electrophilic aromatic substitution or the factors influencing the efficiency of palladium-catalyzed cross-coupling reactions, where the coordination of the catalyst could be affected by the flanking substituents.

Precursor for Advanced Functional Materials

The electronic and structural features of this compound make it a potential precursor for a range of advanced materials.

Aromatic diamines are common monomers for the synthesis of high-performance polymers like polyamides and polyimides. As described in section 6.2, reduction of the nitro group in this compound yields a diamine. This resulting monomer, 3-bromo-N,N-dimethyl-1,2-phenylenediamine, could theoretically be polymerized with diacyl chlorides or dianhydrides to produce novel polyamides or polyimides. The bromine and N,N-dimethyl substituents appended to the polymer backbone would be expected to impart specific properties, such as modified solubility, thermal stability, and flame retardancy.

The molecular structure of this compound is characteristic of a "push-pull" chromophore. The N,N-dimethylamino group acts as a strong electron donor (D), while the nitro group serves as a strong electron acceptor (A). These groups are connected via the π-system of the benzene (B151609) ring (D-π-A). This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which can give rise to significant nonlinear optical (NLO) properties. nih.gov

Molecules with large second-order hyperpolarizability (β) are sought after for applications in electro-optic modulation and frequency doubling (second-harmonic generation). acs.orgnih.gov While this specific molecule has not been a major focus, its fundamental push-pull design makes it a candidate for investigation in the field of NLO materials. The bromine atom offers an additional site for tuning the electronic properties or for grafting the chromophore onto a polymer backbone.

Table 2: Features of this compound as a Push-Pull Chromophore

| Component | Functional Group | Electronic Role |

| D onor | -N(CH₃)₂ | Strong electron-donating group |

| π -Bridge | Benzene Ring | Conjugated system for charge transfer |

| A cceptor | -NO₂ | Strong electron-withdrawing group |

The compound possesses several features that can be exploited in crystal engineering and supramolecular chemistry. The bromine atom is a capable halogen bond donor. acs.org Halogen bonding is a highly directional, non-covalent interaction that can be used to program the self-assembly of molecules into predictable one-, two-, or three-dimensional architectures. rsc.orgnih.gov The bromo-substituted ring could form halogen bonds with nitro groups or other halogen bond acceptors on adjacent molecules to create well-defined supramolecular structures. researchgate.net

Additionally, the aromatic ring itself can participate in π-π stacking interactions. If the nitro group is reduced to an amine, the resulting molecule gains hydrogen bond donors, adding another layer of control for designing self-assembled systems. This combination of potential non-covalent interactions makes it a versatile building block for designing complex, ordered solid-state materials.

Investigation of C-H···π Interactions and π-π Stacking in Solid-State Materials

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the C-H···π interactions and π-π stacking phenomena within the solid-state structure of this compound. While the principles of these non-covalent interactions are well-established in chemical physics and materials science, detailed structural analysis and dedicated studies pertaining to this particular compound have not been published.

The interplay of substituents on an aromatic ring—such as the bromo, nitro, and N,N-dimethylamino groups in the target compound—is known to significantly influence the molecule's electronic properties and, consequently, its intermolecular interactions. acs.orgrsc.org The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating effect of the dimethylamino group, creates a complex electronic environment. This environment is, in principle, conducive to the formation of C-H···π and π-π stacking interactions, which are crucial in determining the crystal packing and solid-state properties of related molecules. acs.orgrsc.orgresearchgate.net

Generally, π-π stacking interactions involve the attractive non-covalent forces between aromatic rings. wikipedia.org In substituted nitroaromatics, these interactions can be quite strong and play a significant role in the assembly of molecules in the solid state. nih.gov Similarly, C-H···π interactions, where a carbon-hydrogen bond acts as a weak acid to interact with the electron cloud of a π-system, are recognized as important forces in molecular recognition and crystal engineering.

However, without experimental data from single-crystal X-ray diffraction analysis for this compound, any discussion of the specific geometric parameters—such as inter-planar distances, slippage angles for π-π stacking, or the distances and angles characterizing C-H···π bonds—would be purely speculative. Detailed research findings, including tables of bond lengths, angles, and specific interaction energies for this compound, are not available in the current body of scientific literature.

Therefore, this section underscores a gap in the existing research landscape. The synthesis and crystallographic analysis of this compound would be required to provide the empirical data necessary for a thorough investigation of its solid-state interactions. Such a study would offer valuable insights into how the unique combination and orientation of its functional groups dictate its supramolecular architecture.

Conclusion and Future Research Perspectives

Synthesis of Current Research Findings and Advancements

Current research has firmly established the role of 3-Bromo-N,N-dimethyl-2-nitroaniline as a key intermediate in organic synthesis. The primary synthetic routes involve the controlled nitration and bromination of N,N-dimethylaniline, leveraging the directing effects of the dimethylamino group. Its most prominent application is in the synthesis of heterocyclic compounds, particularly benzimidazoles. The reductive cyclization of the nitroaniline moiety is a common strategy, leading to the formation of diverse benzimidazole (B57391) scaffolds that are of interest in medicinal chemistry and materials science. google.comresearchgate.net The presence of the bromine atom at the 3-position offers a convenient handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.

Identification of Unexplored Synthetic Routes and Methodological Enhancements

While established synthetic methods are effective, there is considerable room for methodological improvement. Future research should focus on the development of greener and more efficient synthetic protocols. This could involve exploring catalytic C-H activation for direct bromination or nitration, thereby reducing the number of synthetic steps and minimizing waste. The use of flow chemistry could offer enhanced control over reaction parameters for notoriously hazardous nitration reactions, improving safety and scalability. Furthermore, investigating alternative brominating agents to traditional reagents like N-bromosuccinimide (NBS) could lead to more sustainable processes. google.com

Potential for Novel Chemical Transformations and Reaction Discovery

The unique electronic and steric environment of this compound opens the door to discovering novel chemical transformations. The steric hindrance imposed by the adjacent dimethylamino and bromo groups on the nitro group could be exploited for selective reductions or transformations that are otherwise difficult to achieve. A fascinating area of future study involves the potential for intramolecular reactions, such as light- or metal-induced cyclizations, to generate novel heterocyclic systems. The reactivity of the bromine atom has been utilized in nucleophilic aromatic substitution, but its application in a wider range of modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) remains an area ripe for exploration. Additionally, unexpected rearrangements, such as the nitro group migrations observed in related halonitropyridines and nitrobenzothiophenes, could be investigated under various reaction conditions. clockss.orgresearchgate.net

Opportunities in Advanced Materials Design and Fabrication

The inherent properties of substituted nitroanilines, such as their charge-transfer characteristics, make them attractive candidates for advanced materials. researchgate.net this compound, with its push-pull electronic system (donating amino group, withdrawing nitro group), is a promising scaffold for creating new organic materials with applications in optoelectronics. Future work could focus on synthesizing polymers or dendrimers incorporating this moiety to develop materials with significant nonlinear optical (NLO) properties. nih.gov The bromine atom serves as a key anchor point for polymerization or for grafting onto other material surfaces. The design of novel dyes and fluorescent probes based on this core structure is another promising direction, potentially leading to new sensors or imaging agents. nih.gov

Refinements in Computational Modeling Approaches for Predictive Chemistry

Computational chemistry offers a powerful tool for accelerating research into this compound. While theoretical studies have been applied to simpler nitroanilines, more sophisticated modeling of this specific compound is needed. researchgate.net Future computational work should focus on:

Predicting Reactivity: Employing Density Functional Theory (DFT) to model reaction pathways and predict the outcomes of novel transformations, guiding experimental design.

Spectroscopic Correlation: Accurately calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Materials Property Prediction: Using quantum chemical calculations to predict NLO properties, dipole moments, and electronic transitions of new materials derived from the parent compound, enabling the rational design of molecules with desired characteristics.

By integrating advanced computational models with experimental work, the discovery and optimization of new reactions and materials based on this compound can be significantly streamlined.

Future Research Avenues

| Research Area | Specific Goal | Potential Impact |

| Green Synthesis | Develop catalytic C-H activation methods for synthesis. | Reduced waste, improved atom economy, and safer reaction conditions. |

| Reaction Discovery | Investigate metal-catalyzed intramolecular cyclization reactions. | Access to novel polycyclic aromatic and heterocyclic structures. |

| Materials Science | Synthesize and characterize polymers containing the this compound unit. | Development of new organic materials for nonlinear optics and electronics. researchgate.netnih.gov |

| Computational Chemistry | Use DFT to model and predict the regioselectivity of further aromatic substitutions. | Rational design of synthetic targets and reduction of experimental trial-and-error. |

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Bromo-N,N-dimethyl-2-nitroaniline, and how can reaction yields be optimized?

Answer: The synthesis of this compound typically involves sequential functionalization of an aniline derivative. A validated approach includes:

Bromination : Direct bromination of N,N-dimethyl-2-nitroaniline using brominating agents (e.g., Br₂/FeBr₃ or NBS).

Nitration : Prior nitration may be required if starting from a non-nitrated precursor. Control of temperature (0–5°C) and stoichiometry is critical to avoid over-nitration.

Purification : Column chromatography or recrystallization from methanol/water mixtures isolates the product.

Key optimization steps:

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR :

- The aromatic region (δ 6.5–8.5 ppm) should display distinct splitting patterns due to bromine and nitro groups.

- N,N-dimethyl groups appear as singlets at δ 2.8–3.2 ppm.

- HRMS : Exact mass analysis confirms the molecular ion ([M+H]⁺). For C₈H₁₀BrN₃O₂, expected m/z ≈ 276.9924.

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally related compounds (e.g., dihedral angles between aromatic rings and hydrogen-bonding motifs) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer: The bromine and nitro groups exert competing electronic effects:

- Nitro group : Strong electron-withdrawing meta-directing effect activates the ring for NAS but sterically hinders substitution at the 2-position.

- Bromo group : Moderately deactivating, ortho/para-directing.

Experimental evidence from analogous systems suggests two competing pathways:

In situ generation of methylating agents (e.g., MeI) via thermal decomposition of quaternary ammonium salts, facilitating SN2 substitution .

Direct NAS at the bromine site under basic conditions (e.g., K₂CO₃/DMF), with yields influenced by solvent polarity and temperature.

Methodological recommendation:

- Use kinetic studies (e.g., variable-temperature NMR) to distinguish dominant pathways.

Q. How can computational chemistry (DFT, MD simulations) predict the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group reduces electron density at the 2-position, favoring coupling at the 5- or 6-positions.

- Molecular Dynamics (MD) : Simulate steric interactions between ligands (e.g., Pd catalysts) and substituents to predict accessibility.

- Case study : Similar computational approaches resolved regioselectivity in Suzuki-Miyaura couplings of bromonitroarenes .

Q. What strategies resolve contradictions in reported synthetic yields of derivatives of this compound?

Answer: Discrepancies often arise from:

- Reagent purity : Trace moisture in DMF or DMSO can hydrolyze nitro groups.

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter yields by 10–15% in cross-couplings.

Q. Resolution workflow :

Replicate reported conditions rigorously (solvent drying, inert atmosphere).

Use Design of Experiments (DoE) to test variable interactions (e.g., temperature vs. catalyst loading).

Compare with structurally validated analogs (e.g., 4-Bromo-N,N-dimethyl-2-nitroaniline) to isolate substituent effects .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

Answer:

- Hydrogen bonding : Intra- and intermolecular N–H⋯O bonds (as in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) stabilize planar conformations, potentially limiting solid-state reactivity .

- π-Stacking : Overlap of aromatic rings may enhance photostability but reduce solubility.

- Experimental validation : Powder XRD and DSC analysis correlate packing efficiency with thermal decomposition profiles.

Q. What role do solvent effects play in the electrochemical reduction of the nitro group in this compound?

Answer:

- Protic solvents (e.g., H₂O/EtOH) : Stabilize intermediates via hydrogen bonding, favoring 4-electron reduction to hydroxylamine.

- Aprotic solvents (e.g., DMF) : Promote 6-electron reduction to amine but risk side reactions with bromine.

- Method : Cyclic voltammetry in varying solvent systems quantifies reduction potentials and identifies side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.